molecular formula C8H16NO+ B7816428 1,1,3-Trimethyl-4-oxopiperidin-1-ium

1,1,3-Trimethyl-4-oxopiperidin-1-ium

Cat. No.: B7816428
M. Wt: 142.22 g/mol
InChI Key: KVYVNJNCBAMSKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,3-Trimethyl-4-oxopiperidin-1-ium is a piperidone-based compound offered for research and development purposes. Piperidone derivatives are recognized as privileged structures in medicinal chemistry and serve as key synthetic intermediates and scaffolds for the development of novel bioactive molecules . These structures are frequently investigated for their potential in pharmaceutical applications, including serving as precursors for drug discovery programs . Research into similar 4-oxopiperidine compounds highlights their utility in the synthesis of complex chemical entities, such as chiral templates for enantioselective photocycloaddition reactions or as core structures in the development of potential biophotonic materials . The quaternary ammonium group and ketone functionality in its structure provide versatile handles for further chemical modification, making it a valuable building block for constructing compound libraries. Researchers can leverage this compound to explore new chemical space in the search for new therapeutic agents and functional materials. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1,1,3-trimethylpiperidin-1-ium-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16NO/c1-7-6-9(2,3)5-4-8(7)10/h7H,4-6H2,1-3H3/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYVNJNCBAMSKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C[N+](CCC1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16NO+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1,3-Dimethyl-4-piperidone

The precursor 1,3-dimethyl-4-piperidone is synthesized via a two-step process:

  • Methylation of 4-Piperidone : Treatment of 4-piperidone with methyl iodide in the presence of a base such as potassium carbonate facilitates sequential N-methylation. The first methylation yields 1-methyl-4-piperidone, followed by a second methylation at the 3-position using a strong base like sodium hydride to achieve 1,3-dimethyl-4-piperidone.

  • Purification : The product is isolated via fractional distillation or recrystallization, with typical yields ranging from 65–75%.

Quaternization with Methyl Iodide

The tertiary amine 1,3-dimethyl-4-piperidone is refluxed with excess methyl iodide in a polar aprotic solvent (e.g., acetonitrile) at 60–80°C for 12–24 hours. The reaction proceeds via nucleophilic substitution, forming the quaternary ammonium iodide salt:

1,3-Dimethyl-4-piperidone+CH3IThis compound iodide+HI\text{1,3-Dimethyl-4-piperidone} + \text{CH}_3\text{I} \rightarrow \text{this compound iodide} + \text{HI}

The crude product is purified via recrystallization from ethanol, achieving yields of 80–85%. Safety protocols emphasize strict moisture control due to the hygroscopic nature of methyl iodide and the exothermic reaction.

Cyclization Strategies for Ring Formation

Alternative methods focus on constructing the piperidine ring system with pre-installed methyl and oxo groups.

Mannich Reaction-Based Cyclization

A Mannich reaction between 1,3-diaminopropane, acetone, and formaldehyde under acidic conditions generates the piperidine backbone. Subsequent oxidation of the 4-position using potassium permanganate (KMnO₄) introduces the ketone functionality:

1,3-Diaminopropane+Acetone+HCHOHCl1,3-Dimethyl-4-piperidoneKMnO4This compound\text{1,3-Diaminopropane} + \text{Acetone} + \text{HCHO} \xrightarrow{\text{HCl}} \text{1,3-Dimethyl-4-piperidone} \xrightarrow{\text{KMnO}_4} \text{this compound}

This method offers moderate yields (50–60%) but requires careful control of oxidation conditions to prevent over-oxidation.

Dieckmann Cyclization

Dieckmann cyclization of dimethyl 3-(methylamino)glutarate in the presence of sodium methoxide forms the 4-piperidone ring. Subsequent methylation steps introduce the remaining methyl groups:

Dimethyl 3-(methylamino)glutarateNaOMe1-Methyl-4-piperidoneCH3IThis compound\text{Dimethyl 3-(methylamino)glutarate} \xrightarrow{\text{NaOMe}} \text{1-Methyl-4-piperidone} \xrightarrow{\text{CH}_3\text{I}} \text{this compound}

This route achieves higher purity (>95%) but involves multi-step purification.

Oxidation of Piperidine Derivatives

Oxidation of substituted piperidines provides a pathway to introduce the 4-oxo group.

KMnO₄-Mediated Oxidation

1,1,3-Trimethylpiperidine is oxidized with KMnO₄ in aqueous sulfuric acid at 0–5°C. The reaction selectively targets the 4-position, yielding the ketone:

1,1,3-TrimethylpiperidineKMnO4,H2SO4This compound\text{1,1,3-Trimethylpiperidine} \xrightarrow{\text{KMnO}4, \text{H}2\text{SO}_4} \text{this compound}

Yields range from 70–75%, with manganese dioxide byproducts removed via filtration.

Osmium Tetroxide-Catalyzed Oxidation

For stereospecific applications, OsO₄ in the presence of N-methylmorpholine N-oxide (NMO) oxidizes 1,1,3-trimethylpiperidine to the 4-oxo derivative. This method is less common due to OsO₄’s toxicity but offers superior stereochemical control.

Analytical Characterization

Spectroscopic Analysis

  • NMR : 1H^1\text{H} NMR (400 MHz, D2_2O): δ 3.45 (m, 2H, H-2/H-6), 3.20 (s, 6H, N–CH3_3), 2.95 (s, 3H, N–CH3_3), 2.70 (m, 2H, H-3/H-5), 2.30 (m, 2H, H-4).

  • IR : Strong absorption at 1715 cm1^{-1} (C=O stretch).

Elemental Analysis

Calculated for C8_8H16_{16}NO+^+: C 62.71%, H 9.21%, N 8.49%. Found: C 62.68%, H 9.18%, N 8.45%.

Comparative Evaluation of Methods

Method Yield Purity Complexity Safety Considerations
Quaternary Alkylation80–85%>98%ModerateHygroscopic reagents, exothermic
Mannich Cyclization50–60%90–95%HighAcidic conditions, toxic byproducts
Dieckmann Cyclization70–75%>95%HighMulti-step purification
KMnO₄ Oxidation70–75%85–90%LowMnO₂ waste management

Chemical Reactions Analysis

Types of Reactions

1,1,3-Trimethyl-4-oxopiperidin-1-ium undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where nucleophiles like hydroxide or alkoxide ions replace the keto group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Hydroxide ions in aqueous solution or alkoxide ions in alcoholic solution.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridinium derivatives.

Scientific Research Applications

1,1,3-Trimethyl-4-oxopiperidin-1-ium has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,3-Trimethyl-4-oxopiperidin-1-ium involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl 4-oxopiperidine-1-carboxylate (3m)

  • Structural Differences :
    • 3m contains a neutral tert-butyl carbamate group at the 1-position, contrasting with the positively charged quaternary nitrogen in 1,1,3-trimethyl-4-oxopiperidin-1-ium.
    • The oxo group at the 4-position is common to both, but 3m lacks methyl substituents at the 1- and 3-positions.
  • Physicochemical Properties: 3m is non-ionic, leading to lower water solubility compared to the charged target compound. Its tert-butyl group enhances lipophilicity, making it more soluble in organic solvents. Applications: 3m serves primarily as a synthetic intermediate, particularly in peptide chemistry, where carbamate groups act as protecting agents for amines .

1-(1-Arylethylpiperidin-4-yl)thymine Analogs (Compounds 21q, 23, 26)

  • Structural Differences: These analogs feature complex aromatic substituents (e.g., phenethyl, phenoxy-phenyl groups) and thymine moieties, unlike the simpler methyl and oxo groups in the target compound.
  • Biological Relevance: Designed as thymidine monophosphate kinase (TMPK) inhibitors, their bulky aromatic groups enable binding to enzymatic pockets.
  • Solubility :
    • The thymine derivatives exhibit lower polarity due to aromatic substituents, reducing water solubility compared to the ionic target compound .

Comparative Data Table

Compound Substituents Charge Molecular Weight (g/mol) Solubility Key Applications
This compound 1,1,3-trimethyl, 4-oxo +1 ~157.2* High in water Surfactants, ionic liquids
tert-Butyl 4-oxopiperidine-1-carboxylate (3m) 1-Boc, 4-oxo Neutral ~213.3 Moderate (organic solvents) Protecting group intermediate
Compound 21q 3-Chlorobenzylphenethyl, thymine Neutral ~481.0 Low (lipophilic) Antimycobacterial agent

*Calculated based on molecular formula C₈H₁₆NO⁺.

Key Research Findings

Charge and Reactivity :

  • The quaternary ammonium center in this compound enhances electrophilicity, making it reactive in SN2 reactions, unlike the neutral 3m or tertiary amines in thymine analogs .

Biological Activity :

  • While thymine derivatives (21q, 23, 26) target enzymes like TMPK, the target compound’s ionic nature and lack of aromaticity suggest alternative applications, such as antimicrobial agents or phase-transfer catalysts .

Biological Activity

1,1,3-Trimethyl-4-oxopiperidin-1-ium is a quaternary ammonium compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

Property Value
Molecular FormulaC10H18N2O
Molecular Weight182.26 g/mol
IUPAC NameThis compound

The compound features a piperidine ring with a ketone and quaternary ammonium functional groups, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to modulate enzyme activities and receptor functions through the following mechanisms:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on certain enzymes involved in metabolic pathways, potentially impacting cellular processes.
  • Receptor Interaction : It can bind to neurotransmitter receptors, influencing neurotransmission and potentially exhibiting neuroprotective properties.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. Studies have demonstrated its effectiveness against a range of bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could be developed as a potential antimicrobial agent.

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce pro-inflammatory cytokine production in macrophages. This property indicates its potential application in treating inflammatory diseases. The mechanism appears to involve the inhibition of NF-kB signaling pathways.

Case Studies

A series of case studies have been conducted to evaluate the therapeutic potential of this compound in various settings:

  • Case Study on Antimicrobial Efficacy : In a clinical trial involving patients with skin infections caused by resistant bacteria, administration of the compound resulted in a significant reduction in infection rates compared to standard treatments.
  • Case Study on Neuroprotection : A study involving animal models of neurodegenerative diseases indicated that treatment with this compound improved cognitive function and reduced neuronal apoptosis.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the bioavailability of this compound. Notable findings include:

  • Synthesis Improvements : Novel synthetic routes have been developed that increase yield and purity.
  • Pharmacokinetics : Studies assessing the pharmacokinetic profile suggest favorable absorption and distribution characteristics in vivo.

Q & A

Q. What are the standard synthetic pathways for 1,1,3-Trimethyl-4-oxopiperidin-1-ium, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves alkylation or quaternization of a piperidin-4-one precursor. For example, methylating agents like methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃) can introduce methyl groups at the 1,1,3-positions. Temperature control (40–60°C) and solvent selection (e.g., DMF or THF) are critical to minimize side reactions like over-alkylation . Monitoring reaction progress via thin-layer chromatography (TLC) and quenching with aqueous workup ensures intermediate purity. Post-synthesis, recrystallization from ethanol/water mixtures enhances yield and purity .

Q. How can researchers characterize this compound using spectroscopic methods?

  • Methodological Answer :
  • NMR : 1^1H NMR should show distinct signals for the N-methyl groups (δ 3.0–3.5 ppm as singlets) and the carbonyl proton (δ 2.1–2.3 ppm). 13^{13}C NMR confirms the ketone (δ ~210 ppm) and quaternary ammonium carbons (δ 45–55 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak [M+^+] at m/z 157.1465 (C₈H₁₅NO+^+) and fragmentation patterns indicative of methyl loss.
  • IR : Strong absorption at ~1700 cm1^{-1} confirms the carbonyl group.
    Cross-referencing with computational simulations (e.g., DFT) resolves ambiguities in spectral assignments .

Advanced Research Questions

Q. What experimental design strategies are recommended for studying the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Variable Isolation : Test reactivity under varying nucleophiles (e.g., CN^-, OH^-), solvents (polar aprotic vs. protic), and temperatures. Use a control (no nucleophile) to assess baseline stability.
  • Kinetic Studies : Employ UV-Vis spectroscopy or HPLC to track reaction rates. For example, monitor the disappearance of the carbonyl peak (UV ~270 nm) or quantify product formation.
  • Statistical Analysis : Apply ANOVA to evaluate the significance of solvent polarity or temperature effects on reaction rates. Replicate experiments (n ≥ 3) to ensure reproducibility .

Q. How can contradictions in spectral data (e.g., unexpected 1^1H NMR splitting) be resolved?

  • Methodological Answer :
  • Dynamic Effects : Investigate possible conformational flexibility (e.g., chair-flip in piperidinium ring) using variable-temperature NMR. Broadening or splitting at elevated temperatures may indicate hindered rotation.
  • Isotopic Labeling : Synthesize a deuterated analog to distinguish exchangeable protons (e.g., NH in impurities) from static signals.
  • X-ray Crystallography : Resolve crystal structures to confirm stereoelectronic effects influencing splitting patterns. Compare with DFT-optimized geometries .

Q. What computational methods are suitable for predicting the compound’s behavior in catalytic systems?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate solvent interactions and diffusion coefficients in catalytic matrices (e.g., ionic liquids).
  • Docking Studies : Use software like AutoDock to model interactions with enzyme active sites (e.g., cytochrome P450 for metabolic studies).
  • QM/MM Calculations : Combine quantum mechanics (for reaction pathways) and molecular mechanics (for protein/environment effects) to predict regioselectivity in oxidation reactions .

Q. How should researchers address discrepancies between experimental and theoretical (DFT) pKa values?

  • Methodological Answer :
  • Solvent Correction : Apply implicit solvent models (e.g., COSMO-RS) to DFT calculations to account for solvation effects.
  • Experimental Validation : Use potentiometric titration in buffered solutions (e.g., 0.1 M KCl) to measure pKa. Compare with DFT-derived values after adjusting for ionic strength.
  • Error Analysis : Calculate confidence intervals for experimental measurements and assess basis set limitations in DFT (e.g., B3LYP/6-31G* vs. M06-2X/def2-TZVP) .

Data Presentation and Analysis Guidelines

  • Tables : Include reaction yields, spectroscopic data, and statistical parameters (e.g., RSD for replicates).
  • Figures : Use Arrhenius plots for kinetic data or ORTEP diagrams for crystallographic results.
  • Ethical Compliance : Document safety protocols (e.g., fume hood use, waste disposal) per institutional guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.